
5-Fluorocytidine 5'-(dihydrogen phosphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluorocytidine 5’-(dihydrogen phosphate): is a fluorinated nucleoside analog with the molecular formula C9H13FN3O8P and a molecular weight of 341.19 g/mol This compound is a derivative of cytidine, where a fluorine atom replaces a hydrogen atom at the 5-position of the pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluorocytidine 5’-(dihydrogen phosphate) typically involves the fluorination of cytidine derivatives. One common method includes the reaction of cytidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atom at the 5-position .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the protection of hydroxyl groups, selective fluorination, and subsequent deprotection steps. The use of high-performance liquid chromatography (HPLC) is often employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Fluorocytidine 5’-(dihydrogen phosphate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols or amines can be used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted cytidine analogs .
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-Fluorocytidine 5’-(dihydrogen phosphate) is used as a building block for the synthesis of more complex molecules. Its unique fluorine atom allows for the study of fluorine’s effects on molecular properties and reactivity .
Biology: In biological research, this compound is used to investigate the role of fluorinated nucleosides in cellular processes. It serves as a tool to study nucleic acid metabolism and the effects of fluorine substitution on nucleoside function .
Medicine: Medically, 5-Fluorocytidine 5’-(dihydrogen phosphate) is an intermediate in the synthesis of antiviral and anticancer drugs. It is particularly important in the development of prodrugs like capecitabine, which is used to treat various cancers .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a research chemical in the development of new therapeutic agents .
Mécanisme D'action
The mechanism of action of 5-Fluorocytidine 5’-(dihydrogen phosphate) involves its conversion to active metabolites within cells. Once inside the cell, it is phosphorylated to form 5-fluorouridine monophosphate, which inhibits RNA and DNA synthesis by incorporating into the nucleic acids and disrupting their normal function . This disruption leads to the inhibition of cell growth and proliferation, making it effective in cancer treatment .
Comparaison Avec Des Composés Similaires
5-Fluorouridine: Another fluorinated nucleoside analog with similar applications in research and medicine.
5-Fluorocytosine: Used as an antifungal agent and in cancer treatment.
2’,3’-Dideoxy-5-fluorocytidine: A potent antiviral agent used in the treatment of HIV.
Uniqueness: 5-Fluorocytidine 5’-(dihydrogen phosphate) is unique due to its specific fluorine substitution at the 5-position, which imparts distinct chemical and biological properties. This substitution enhances its stability and reactivity, making it a valuable tool in various scientific and medical applications .
Propriétés
Numéro CAS |
51960-70-4 |
|---|---|
Formule moléculaire |
C9H13FN3O8P |
Poids moléculaire |
341.19 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H13FN3O8P/c10-3-1-13(9(16)12-7(3)11)8-6(15)5(14)4(21-8)2-20-22(17,18)19/h1,4-6,8,14-15H,2H2,(H2,11,12,16)(H2,17,18,19)/t4-,5-,6-,8-/m1/s1 |
Clé InChI |
VLZKLBLFWAHHJM-UAKXSSHOSA-N |
SMILES isomérique |
C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)N)F |
SMILES canonique |
C1=C(C(=NC(=O)N1C2C(C(C(O2)COP(=O)(O)O)O)O)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[2-(Prop-2-en-1-yl)phenyl]methyl}oxirane](/img/structure/B14645080.png)

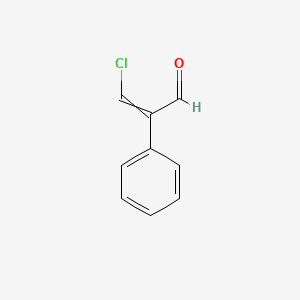
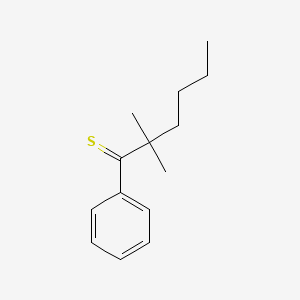
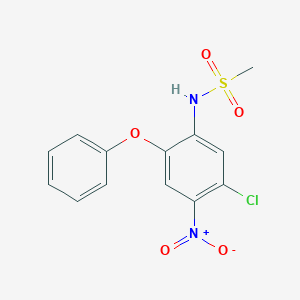
![4-Piperidinone, 1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-](/img/structure/B14645122.png)
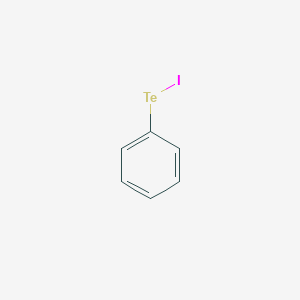

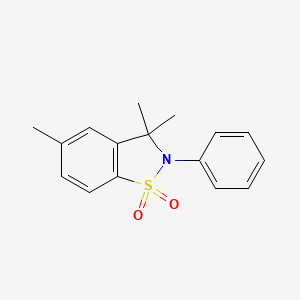

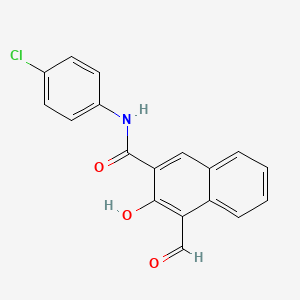
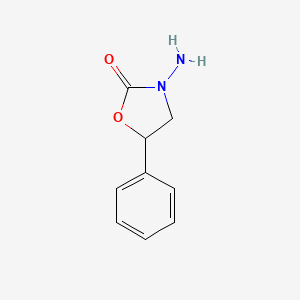

![2-[Chloro(nitro)methylidene]-1-methylimidazolidine](/img/structure/B14645158.png)
